molecular formula C20H19Na2O10P B1683789 disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate CAS No. 945771-96-0

disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate

Cat. No.: B1683789
CAS No.: 945771-96-0
M. Wt: 496.3 g/mol
InChI Key: VVIPLWCZZYERCA-UHFFFAOYSA-L
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Description

BNC105P is a vascular disruption agent that selectively disrupts tumor vasculature and exhibits antiproliferative effects. It is a tubulin polymerization inhibitor that has shown significant efficacy in preclinical and clinical studies, particularly in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

BNC105P is synthesized through a series of chemical reactions that involve the formation of its active agent, BNC105. The synthesis typically involves the use of high-performance liquid chromatography-mass spectrometry (HPLC-MS) for analysis and purification .

Industrial Production Methods

The industrial production of BNC105P involves large-scale synthesis and purification processes. The compound is produced in a controlled environment to ensure its purity and efficacy. The production process includes the conversion of BNC105P (phosphate prodrug) to BNC105 (active agent) through a rapid conversion process .

Chemical Reactions Analysis

Types of Reactions

BNC105P undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include different derivatives of BNC105P, which may have varying degrees of efficacy and selectivity .

Mechanism of Action

BNC105P exerts its effects through a dual mode of action:

Properties

CAS No.

945771-96-0

Molecular Formula

C20H19Na2O10P

Molecular Weight

496.3 g/mol

IUPAC Name

disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate

InChI

InChI=1S/C20H21O10P.2Na/c1-10-16(17(21)11-8-14(26-3)19(28-5)15(9-11)27-4)12-6-7-13(25-2)20(18(12)29-10)30-31(22,23)24;;/h6-9H,1-5H3,(H2,22,23,24);;/q;2*+1/p-2

InChI Key

VVIPLWCZZYERCA-UHFFFAOYSA-L

SMILES

CC1=C(C2=C(O1)C(=C(C=C2)OC)OP(=O)([O-])[O-])C(=O)C3=CC(=C(C(=C3)OC)OC)OC.[Na+].[Na+]

Canonical SMILES

CC1=C(C2=C(O1)C(=C(C=C2)OC)OP(=O)([O-])[O-])C(=O)C3=CC(=C(C(=C3)OC)OC)OC.[Na+].[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BNC 105P
BNC-105P
BNC105P

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate
Reactant of Route 2
Reactant of Route 2
disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate
Reactant of Route 3
Reactant of Route 3
disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate
Reactant of Route 4
disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate
Reactant of Route 5
disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate
Reactant of Route 6
Reactant of Route 6
disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate

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